molecular formula C12H13NO3 B1303096 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole CAS No. 477867-59-7

5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole

Cat. No. B1303096
M. Wt: 219.24 g/mol
InChI Key: AFQUGOKSOKISQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Methoxyphenethylamine, a compound with a similar methoxyphenyl group, is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . Another related compound, 2-methoxy-5-((phenylamino)methyl)phenol, was synthesized via a Schiff bases reduction route .

Scientific Research Applications

  • Inhibition of Linoleate Oxygenase Activity of ALOX15

    • Field : Biochemistry
    • Application : This research focuses on the inhibition of the linoleate oxygenase activity of ALOX15, an enzyme involved in lipid peroxidation .
    • Method : The study used in silico docking studies and molecular dynamics simulations to understand the inhibitory effects of different compounds, including 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole derivatives .
    • Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
  • Synthesis of 1-(4-Methoxyphenyl)-5-Methyl-N’-(2-Oxoindolin-3-Ylidene)-1H-1,2,3-Triazole-4-Carbohydrazide

    • Field : Organic Chemistry
    • Application : This research involves the synthesis of a compound with potential medicinal applications .
    • Method : The synthesis involved the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
    • Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
  • Crystal and Molecular Structure Analysis
    • Field : Crystallography
    • Application : This research involves the analysis of the crystal and molecular structures of compounds, including ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate .
    • Method : The study used single crystal X-ray diffraction data to confirm the structures of the compounds .
    • Results : The study reported the crystal and molecular structures of the title compounds .
  • Inhibition of Linoleate Oxygenase Activity of ALOX15

    • Field : Biochemistry
    • Application : This research focuses on the inhibition of the linoleate oxygenase activity of ALOX15, an enzyme involved in lipid peroxidation .
    • Method : The study used in silico docking studies and molecular dynamics simulations to understand the inhibitory effects of different compounds, including 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole derivatives .
    • Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
  • Synthesis of 1-(4-Methoxyphenyl)-5-Methyl-N’-(2-Oxoindolin-3-Ylidene)-1H-1,2,3-Triazole-4-Carbohydrazide

    • Field : Organic Chemistry
    • Application : This research involves the synthesis of a compound with potential medicinal applications .
    • Method : The synthesis involved the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
    • Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
  • Crystal and Molecular Structure Analysis

    • Field : Crystallography
    • Application : This research involves the analysis of the crystal and molecular structures of compounds, including ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate .
    • Method : The study used single crystal X-ray diffraction data to confirm the structures of the compounds .
    • Results : The study reported the crystal and molecular structures of the title compounds .

properties

IUPAC Name

5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-15-11-8-13-12(16-11)9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQUGOKSOKISQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376993
Record name 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole

CAS RN

477867-59-7
Record name 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CK Bendedoouche, H Benhaoua - researchgate.net
The most common method for the generation of carbenes is the catalytic decomposition of a diazocompound. 6 However, this method has various drawbacks such as the use of …
Number of citations: 0 www.researchgate.net
CK Bendedouche, H Benhaoua - Journal of Chemical …, 2012 - journals.sagepub.com
Ethyldiazoacetate reacts as a carbene precursor in presence of copper exchanged bentonite. Reaction with excess nitrile gave oxazole derivatives. Their formation is explained by …

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